molecular formula C14H11BrN2O2S B2353847 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865544-36-1

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2353847
CAS RN: 865544-36-1
M. Wt: 351.22
InChI Key: HMVOLCRMTFBSTD-JQIJEIRASA-N
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Description

The compound “(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a part of a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .


Synthesis Analysis

The synthesis of these compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a 1,3-dipolar cycloaddition . This is a type of cycloaddition where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.

Scientific Research Applications

Synthesis and Reactivity

  • A study by Aleksandrov et al. (2017) focused on the synthesis of related compounds, exploring their electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017).
  • Another study by Aleksandrov et al. (2021) investigated similar compounds, examining their reactivity through various electrophilic substitution reactions (Aleksandrov et al., 2021).

Catalytic Activity

  • Research by Karaca et al. (2015) described the synthesis of palladium complexes with tetrahydropyrimidin-2-ylidene ligands, demonstrating their moderate to high catalytic activities in the arylation of furans, thiophenes, and thiazoles (Karaca et al., 2015).

Molecular Characterization and Biological Activity

  • A 2022 study by Cakmak et al. focused on the molecular and electronic characterization of a similar thiazole-based compound. Their research included antimicrobial activity tests against various microorganisms, showing promising results (Cakmak et al., 2022).

Inhibitors of Microbial Quorum Sensing

  • Benneche et al. (2008) synthesized derivatives related to this compound and investigated their ability to interfere with microbial communication and biofilm formation (Benneche et al., 2008).

Synthesis of Derivatives with Antimicrobial Activities

  • Hassan (2007) synthesized various substituted furan and pyrrole derivatives, some of which demonstrated promising antimicrobial activities (Hassan, 2007).

Design and Synthesis for Anticancer Properties

  • Zhang et al. (2017) designed and synthesized benzo[d]thiazole-2-carboxamide derivatives, evaluating their cytotoxicity against cancer cell lines, with some compounds showing moderate to excellent potency (Zhang et al., 2017).

Future Directions

The future directions in the research of these compounds could involve further exploration of their cytotoxic and antibacterial activities . The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists .

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVOLCRMTFBSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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